molecular formula C20H19FN2O3 B13806907 Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate

Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate

Cat. No.: B13806907
M. Wt: 354.4 g/mol
InChI Key: JHUWPFNNMANRBV-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluorophenyl group, a methoxy group, and an ethyl ester. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and methoxy groups, and finally the esterification to form the ethyl ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.

    Quinidine: Used as an antiarrhythmic agent, quinidine also shares the quinoline structure but has distinct pharmacological properties.

    Cinchonine: Another quinoline derivative with antimalarial properties, cinchonine differs in its stereochemistry and substituents.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C20H19FN2O3/c1-3-26-20(24)17-12-22-18-9-8-15(25-2)10-16(18)19(17)23-11-13-4-6-14(21)7-5-13/h4-10,12H,3,11H2,1-2H3,(H,22,23)

InChI Key

JHUWPFNNMANRBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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